molecular formula C6H6ClNO B097518 2-Chloro-4-methoxypyridine CAS No. 17228-69-2

2-Chloro-4-methoxypyridine

Cat. No.: B097518
CAS No.: 17228-69-2
M. Wt: 143.57 g/mol
InChI Key: PMTPFBWHUOWTNN-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxypyridine can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane. It can also be prepared starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide.

Mechanism of Action

Properties

IUPAC Name

2-chloro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTPFBWHUOWTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365830
Record name 2-Chloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17228-69-2
Record name 2-Chloro-4-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17228-69-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxypyridine
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Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

4-Methoxy-2-pyridone (10) (0.805 g, 6.43 mmol) and freshly distilled POCl3 (8 mL) were heated at reflux for 15 h. Excess POCl3 was removed in vacuo and the resultant viscous oil was cooled in ice and carefully neutralised with saturated NaHCO3 solution. The mixture was extracted with EtOAc (×3) and the extracts were worked up in the standard manner to give a brown oil. This material was partially purified by vacuum distillation in a Kugelrohr apparatus (100° C., 0.07 mm Hg). The distillate was triturated with petroleum ether and a white precipitate was filtered off. The filtrate was concentrated and final purification by flash chromatography on silica gel using 30% EtOAc/hexanes as the eluant gave 2-chloro-4-methoxypyridine (11) as a colourless oil (0.586 g, 63%).
Quantity
0.805 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the methoxy group in 2-chloro-4-methoxypyridine for its use as a 2,3-pyridyne precursor?

A1: While the abstract doesn't explicitly detail the role of the methoxy group, we can infer its importance based on general organic chemistry principles. The methoxy group (-OCH3) is electron-donating. This electron donation likely influences the reactivity of the adjacent bromine and chlorine atoms in 3-bromo-2-chloro-4-methoxypyridine. Specifically, the electron donation could facilitate the halogen-metal exchange reaction that generates the 2,3-pyridyne intermediate. [] Further research would be needed to confirm the precise electronic and steric effects of the methoxy group in this reaction.

Q2: The abstract mentions regioselective reactions with 2-methoxyfuran and 2-methylfuran. How does the structure of this compound, as a precursor to 2,3-pyridyne, contribute to this regioselectivity?

A2: The regioselectivity observed in the reactions with substituted furans likely arises from both the inherent reactivity of 2,3-pyridyne and the steric environment dictated by the precursor structure. [] 2,3-Pyridynes are known to be highly reactive intermediates. The position of the chlorine and methoxy substituents on the pyridine ring, originating from the this compound precursor, can influence the electronic distribution and steric hindrance around the reactive sites of the generated 2,3-pyridyne. This, in turn, influences the preferred orientation of attack by the substituted furans, leading to regioselectivity. Computational chemistry studies could provide further insights into the specific interactions governing this selectivity.

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